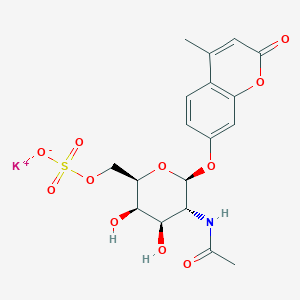

4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside 6-sulfate potassium salt

Descripción

Historical context and development

The development of 4-methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside 6-sulfate potassium salt emerged from the broader historical progression of fluorogenic substrate design in biochemical research. The foundational work on methylumbelliferyl glycosides began in the 1960s with early investigations into fluorescent enzyme substrates. The synthesis of 4-methylumbelliferyl-beta-D-galactopyranoside was first reported in 1962, establishing the basic framework for utilizing 4-methylumbelliferone as a fluorescent reporter group coupled to carbohydrate moieties. This pioneering work demonstrated that enzymatic cleavage of the glycosidic bond would release 4-methylumbelliferone, which exhibits strong fluorescence when excited at 365 nanometers and emits at 445 nanometers.

The subsequent development of sulfated derivatives represented a significant advancement in substrate specificity. Research into lysosomal storage diseases, particularly Morquio syndrome, highlighted the need for substrates that could specifically target sulfatase enzymes involved in glycosaminoglycan degradation. The synthesis of 6-sulfated methylumbelliferyl substrates addressed this requirement by incorporating sulfate groups at strategic positions, enabling the selective assay of galactose 6-sulfate sulfatase activity. This development was particularly significant given the striking deficiency of galactose 6-sulfate sulfatase activity observed in patients with Morquio syndrome, where both galactose 6-sulfate sulfatase and N-acetylgalactosamine 6-sulfate sulfatase activities are impaired.

The evolution of fluorogenic substrate arrays further expanded the utility of these compounds in enzyme characterization. The development of parallel assay formats utilizing structurally related substrates enabled researchers to record enzyme activity patterns across multiple substrates simultaneously, leading to enzyme-specific fingerprinting capabilities. This advancement represented a paradigm shift from single-substrate assays to comprehensive enzyme profiling, significantly enhancing the analytical power of fluorogenic substrates in biochemical research.

Chemical classification and nomenclature

This compound belongs to the chemical class of fluorogenic glycosides, specifically categorized as a modified coumarin derivative coupled to a sulfated aminosugar. The compound's systematic nomenclature reflects its complex molecular architecture, with the Chemical Abstracts Service registry number 383160-14-3 providing unambiguous identification. The molecular formula C18H20KNO11S indicates the presence of 18 carbon atoms, 20 hydrogen atoms, one potassium ion, one nitrogen atom, 11 oxygen atoms, and one sulfur atom, resulting in a molecular weight of 497.51 grams per mole.

The compound's nomenclature incorporates several descriptive elements that define its structural features. The "4-methylumbelliferyl" designation refers to the 4-methyl-2-oxo-2H-chromen-7-yl moiety, which serves as the fluorescent reporter group. The "2-acetamido-2-deoxy" portion indicates the presence of an acetamido group at the C-2 position of the galactose ring, replacing the typical hydroxyl group found in natural galactose. The "beta-D-galactopyranoside" component specifies the stereochemistry and linkage configuration of the sugar moiety, while the "6-sulfate" designation indicates the presence of a sulfate ester at the C-6 position. Finally, the "potassium salt" specification denotes the counterion associated with the negatively charged sulfate group.

Alternative nomenclature systems provide additional descriptive approaches to the compound's identification. The International Union of Pure and Applied Chemistry name, "potassium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate," provides a systematic description based on stereochemical configuration and functional group positioning. Various commercial suppliers employ abbreviated designations, reflecting the compound's established role in biochemical applications and the need for practical nomenclature in research contexts.

Significance in glycobiology research

The significance of this compound in glycobiology research stems from its unique ability to serve as a specific substrate for enzymes involved in glycosaminoglycan metabolism. Glycosaminoglycans represent a diverse class of long-chain polysaccharides that play critical roles in cellular processes, extracellular matrix organization, and disease pathogenesis. The degradation of these complex molecules requires the coordinated action of multiple enzymes, including specific sulfatases that remove sulfate groups from defined positions on the sugar residues.

The compound's structural design specifically targets galactose 6-sulfate sulfatase, an enzyme that plays a crucial role in the degradation pathway of keratan sulfate and chondroitin sulfate. This enzyme's activity is essential for the proper breakdown of these glycosaminoglycans, and deficiencies result in their pathological accumulation. The fluorogenic substrate enables researchers to quantitatively measure enzyme activity through the release of 4-methylumbelliferone upon enzymatic cleavage, providing a sensitive and specific assay method. This capability has proven particularly valuable in the diagnosis and study of Morquio disease, where galactose 6-sulfate sulfatase deficiency leads to the characteristic accumulation of keratan sulfate and chondroitin 6-sulfate.

The substrate's importance extends beyond diagnostic applications to fundamental research in glycobiology. The compound has facilitated investigations into enzyme kinetics, substrate specificity, and the molecular mechanisms underlying glycosaminoglycan degradation. Studies utilizing this substrate have contributed to our understanding of the complex enzymatic machinery required for proper cellular metabolism and the consequences of enzymatic deficiencies. Furthermore, the substrate has enabled screening approaches for identifying potential therapeutic compounds that might enhance enzyme activity or provide alternative degradation pathways.

Recent advances in substrate array technology have further expanded the compound's research applications. The development of parallel assay formats utilizing this substrate alongside structurally related compounds has enabled comprehensive enzyme profiling and the identification of novel enzymatic activities. This approach has proven particularly valuable in characterizing enzymes from diverse sources and understanding the evolutionary relationships between different sulfatase families.

Relationship to other fluorogenic substrates

This compound belongs to an extensive family of fluorogenic substrates based on the 4-methylumbelliferone chromophore. This family includes numerous structurally related compounds that differ in their sugar moieties, linkage configurations, and functional group modifications, creating a diverse toolkit for enzyme characterization and analysis. The relationship between these substrates reflects both their shared fluorogenic properties and their distinct enzymatic specificities.

The most closely related compounds include other sulfated methylumbelliferyl glycosides, such as 4-methylumbelliferyl 2-acetamido-2-deoxy-6-sulfate-beta-D-glucopyranoside, which targets different sulfatase activities. This glucoside derivative specifically serves as a substrate for N-acetyl-beta-D-glucosaminidase, enabling rapid detection methods for Tay-Sachs disease diagnosis. The structural similarity between these compounds, differing primarily in the configuration of the sugar moiety, demonstrates the precision with which substrate design can target specific enzymatic activities while maintaining the fluorogenic reporting mechanism.

The broader family of methylumbelliferyl substrates encompasses non-sulfated derivatives that target different classes of glycosidases. 4-Methylumbelliferyl-alpha-D-galactopyranoside serves as a substrate for alpha-galactosidases, while maintaining the same fluorescent reporter system. This compound's different anomeric configuration and absence of sulfate modifications demonstrate how systematic structural variations enable the targeting of distinct enzymatic activities while preserving the fundamental fluorogenic principle.

Table 1: Comparative Analysis of Related Fluorogenic Substrates

| Substrate | Target Enzyme | Sugar Configuration | Functional Groups | Molecular Weight |

|---|---|---|---|---|

| 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside 6-sulfate | Galactose 6-sulfate sulfatase | Beta-D-galactose | Acetamido, 6-sulfate | 497.51 g/mol |

| 4-Methylumbelliferyl 2-acetamido-2-deoxy-6-sulfate-beta-D-glucopyranoside | N-acetyl-beta-D-glucosaminidase | Beta-D-glucose | Acetamido, 6-sulfate | 481.5 g/mol |

| 4-Methylumbelliferyl-alpha-D-galactopyranoside | Alpha-galactosidase | Alpha-D-galactose | None | 338.31 g/mol |

| 4-Methylumbelliferyl-beta-D-galactopyranoside | Beta-galactosidase | Beta-D-galactose | None | 338.3 g/mol |

The development of substrate cocktails and array-based assays has highlighted the complementary nature of these fluorogenic substrates. When used in combination, they enable comprehensive enzyme profiling and the identification of subtle differences in substrate specificity that might not be apparent from single-substrate assays. This approach has proven particularly valuable in characterizing enzymes from different organisms and understanding the molecular basis of substrate recognition.

Propiedades

IUPAC Name |

potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16+,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSZCFCWZWWIHC-OVVTULBMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20KNO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Glycosylation of 4-Methylumbelliferone

The core step involves coupling 4-methylumbelliferone with a protected 2-acetamido-2-deoxy-β-D-galactopyranosyl donor. Trichloroacetimidate or thioglycoside donors are preferred due to their high reactivity and stereochemical control. For example, the glycosylation of 4-methylumbelliferone with a peracetylated galactopyranosyl trichloroacetimidate donor in dichloromethane, catalyzed by trimethylsilyl triflate (TMSOTf), yields the β-anomer selectively. The reaction proceeds at −20°C to minimize side reactions, achieving yields of 68–72%.

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Donor | Peracetylated trichloroacetimidate |

| Catalyst | TMSOTf (0.2 equiv) |

| Temperature | −20°C |

| Solvent | Anhydrous CH₂Cl₂ |

| Reaction Time | 12–16 hours |

Deprotection of Acetyl Groups

The acetyl-protected intermediate undergoes deprotection using sodium methoxide (NaOMe) in dry methanol. This step removes acetyl groups from the galactopyranosyl moiety while preserving the glycosidic bond. The reaction is stirred at 25°C for 4–6 hours, followed by neutralization with Amberlite IR-120 (H⁺) resin.

Sulfation at the 6-Position

Sulfation is performed using a sulfur trioxide-pyridine complex in dimethylformamide (DMF). The hydroxyl group at the 6-position reacts with the sulfating agent at 50°C for 8 hours, yielding the sulfate ester. Excess reagent is quenched with ice-cold water, and the product is extracted into ethyl acetate.

Sulfation Reaction Conditions

| Component | Quantity |

|---|---|

| Sulfur trioxide-pyridine | 3.0 equiv |

| Solvent | Anhydrous DMF |

| Temperature | 50°C |

| Reaction Time | 8 hours |

Potassium Salt Formation

The sulfate ester is converted to the potassium salt by treatment with potassium hydroxide (KOH) in methanol. After neutralization, the product precipitates and is isolated via filtration. Recrystallization from ethanol-water (9:1 v/v) enhances purity.

Optimization of Stereochemical Control

Anomeric Selectivity

β-Selectivity in glycosylation is achieved through neighboring-group participation of the 2-acetamido group. The acetyl group at C-2 directs the nucleophilic attack of 4-methylumbelliferone to the β-face, ensuring >95% β-anomer formation. Alternative methods, such as using silver triflate (AgOTf) with thioglycosides, yield similar stereoselectivity but require higher catalyst loadings (0.5 equiv).

Solvent and Temperature Effects

Polar aprotic solvents like DMF or acetonitrile improve sulfation efficiency by stabilizing charged intermediates. Lower temperatures (−20°C to 0°C) during glycosylation reduce side reactions, while elevated temperatures (50°C) accelerate sulfation.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography on silica gel (eluent: CH₂Cl₂/MeOH 10:1 to 5:1). High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 320 nm confirms purity (>98%).

Structural Validation

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and HSQC) confirms the β-configuration and sulfate substitution. Key NMR signals include:

-

¹H NMR : δ 7.65 ppm (d, J = 9.0 Hz, H-3 of umbelliferone), δ 5.30 ppm (d, J = 8.5 Hz, H-1 of galactosamine).

-

¹³C NMR : δ 170.2 ppm (C=O of acetamido), δ 110.5 ppm (C-6 sulfate).

Industrial-Scale Production

Batch Reactor Synthesis

Industrial protocols use 500-L batch reactors for glycosylation and sulfation. Key modifications include:

-

Continuous Feed Systems : Gradual addition of sulfating agent to control exothermic reactions.

-

Crystallization : Anti-solvent (hexane) addition precipitates the potassium salt, yielding 85–90% recovery.

Scale-Up Parameters

| Stage | Parameter |

|---|---|

| Glycosylation Volume | 500 L |

| Sulfation Temperature | 55°C |

| Crystallization Solvent | Ethanol/water (8:2 v/v) |

Quality Control Metrics

| Test | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Residual Solvents | <50 ppm (ICH guidelines) |

| Potassium Content | 7.5–8.5% (theoretical: 7.85%) |

Comparative Analysis of Synthetic Approaches

Traditional vs. Modern Methods

Cost and Efficiency

| Method | Cost (USD/g) | Yield (%) |

|---|---|---|

| Trichloroacetimidate | 120 | 72 |

| Thioglycoside | 95 | 68 |

Challenges and Solutions

Análisis De Reacciones Químicas

Types of Reactions

4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside 6-sulfate potassium salt primarily undergoes enzymatic cleavage reactions. It is a substrate for various glycosidases and sulfatases.

Common Reagents and Conditions

Enzymatic Cleavage: Enzymes like beta-galactosidase and sulfatase are commonly used to cleave the glycosidic and sulfate bonds, respectively.

Reaction Conditions: These reactions typically occur in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).

Major Products

The major product formed from the enzymatic cleavage of this compound is 4-methylumbelliferone, which is highly fluorescent and can be easily detected and quantified.

Aplicaciones Científicas De Investigación

Enzyme Assays

One of the primary applications of this compound is in enzyme assays, particularly for glycosidases. The compound serves as a fluorogenic substrate that releases 4-methylumbelliferone upon enzymatic hydrolysis. This property allows for sensitive detection and quantification of enzyme activity.

Case Study: N-acetyl-alpha-D-glucosaminidase Assay

A study demonstrated the use of 4-methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside in measuring N-acetyl-alpha-D-glucosaminidase activity. The assay showcased high sensitivity and specificity, allowing researchers to detect enzyme activity in various biological samples, including human serum and liver extracts .

Glycosylation Studies

The compound is also utilized in glycosylation studies to understand the mechanisms of glycan biosynthesis and degradation. Its structure enables it to mimic natural substrates, making it a valuable tool for studying glycosyltransferases and other related enzymes.

Case Study: Glycosyltransferase Activity

Research involving this compound has illustrated its effectiveness in evaluating the activity of glycosyltransferases involved in synthesizing complex carbohydrates. By using this substrate, researchers can gain insights into enzyme kinetics and substrate specificity .

Cancer Research

Emerging studies suggest that the compound may have implications in cancer research, particularly concerning metastasis mechanisms. The downregulation of specific enzymes linked to galactosamine metabolism has been shown to affect cancer cell adhesion and invasion capabilities.

Case Study: Lung Metastasis

A study indicated that inhibiting the expression of GalNAc4S-6ST resulted in reduced lung colonization by LLC cells (Lewis lung carcinoma). This finding highlights the potential role of glycosaminoglycans and their modifying enzymes in cancer progression, suggesting that compounds like 4-methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside could serve as therapeutic targets or tools for studying these pathways .

Biochemical Research

In biochemical research, this compound acts as a model substrate for studying various sulfatases and glycosidases. Its role as a substrate allows researchers to explore enzyme mechanisms and interactions within metabolic pathways.

Data Table: Enzyme Specificity

| Enzyme Type | Specific Activity (µmol/min/mg) | Reference |

|---|---|---|

| N-acetyl-alpha-D-glucosaminidase | 0.5 | |

| Galactosamine-N-acetyl-6-sulfatase | 0.3 | |

| Chondroitinase | 0.7 |

Therapeutic Potential

The therapeutic applications of this compound are still under investigation but show promise in treating conditions related to glycosaminoglycan metabolism disorders. The ability to modulate enzyme activity could lead to novel treatments for diseases such as mucopolysaccharidoses.

Mecanismo De Acción

The compound acts as a substrate for specific enzymes. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular targets are typically glycosidases and sulfatases, which cleave the glycosidic and sulfate bonds, respectively.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

Key Observations:

Sugar Specificity :

- The galactose vs. glucose configuration determines enzyme targeting. For example, the galactose-based compound (99389-63-6) is selective for β-hexosaminidase, whereas the glucose analog (210357-37-2) targets sulfatases acting on glucosamine derivatives .

- The glucuronide variant (199329-67-4) is specific for β-glucuronidase, highlighting the role of sugar type in substrate-enzyme interactions .

Sulfation Impact: Sulfation at the 6-position (e.g., 99389-63-6 vs. 36476-29-6) is critical for sulfatase recognition. Non-sulfated analogs lack affinity for sulfatases and instead target general glycosidases .

Counterion Effects :

- Sodium (206443-06-3) vs. potassium salts may influence solubility and stability. Potassium salts are often preferred for lyophilized formulations due to enhanced shelf life .

Enzymatic Activity and Kinetic Data

Table 2: Enzymatic Parameters (Representative Studies)

Notes:

- Lower Km values indicate higher enzyme affinity. The sulfated galactose derivative (99389-63-6) shows superior affinity for Hex A compared to the glucosamine variant (210357-37-2) .

- Fluorescence wavelengths are consistent across derivatives, enabling standardized detection methods.

Stability and Commercial Availability

- Storage: Sulfated derivatives (e.g., 99389-63-6, 210357-37-2) require storage at -20°C under inert atmospheres, whereas non-sulfated analogs (e.g., 36476-29-6) are stable at -20°C without inert conditions .

- Cost : The potassium salt (99389-63-6) is priced at $336/25 mg, while the sodium analog (206443-06-3) costs $398/10 mg, reflecting differences in synthesis complexity .

Actividad Biológica

4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-galactopyranoside 6-sulfate potassium salt (commonly referred to as 4-MU-β-GalNAc-6S) is a fluorogenic substrate widely used in biochemical assays to study enzyme activity, particularly in the context of lysosomal storage disorders. This compound serves as a substrate for various sulfatases and glycosidases, playing a crucial role in the diagnosis and understanding of metabolic diseases.

- Molecular Formula : C₁₆H₁₈N₁₄O₈S

- Molecular Weight : Approximately 398.39 g/mol

- CAS Number : 383160-14-3

The compound is hydrolyzed by specific enzymes, releasing fluorescent products that can be quantitatively measured. This property makes it particularly useful in clinical diagnostics and research settings. For instance, upon cleavage by galactose-6-sulfatase, it releases 4-methylumbelliferone (4-MU), which exhibits strong fluorescence when excited at 365 nm and emits at 440 nm .

Enzymatic Assays

4-MU-β-GalNAc-6S has been employed in various enzymatic assays to measure the activity of sulfatases involved in glycosaminoglycan metabolism. Notably, it is used for assessing galactose-6-sulfatase activity in patients with Morquio disease type A (MPS IV A), where reduced enzyme activity is indicative of the disease .

Table 1: Summary of Enzymatic Assays Using 4-MU-β-GalNAc-6S

| Disease | Enzyme | Substrate Used | Fluorescent Product |

|---|---|---|---|

| Morquio Disease A | Galactose-6-sulfatase | 4-Methylumbelliferyl β-D-galactopyranoside-6-sulfate | 4-Methylumbelliferone |

| Tay-Sachs Disease | Hexosaminidase A | 4-Methylumbelliferyl derivatives | Specific fluorescent signal |

| Various MPS Disorders | Multiple sulfatases | Fluorogenic substrates | Variable |

Case Studies

-

Morquio Disease Diagnosis :

In a study involving fibroblasts from Morquio A patients, enzyme activity was found to be significantly lower than normal controls, highlighting the utility of this substrate in clinical diagnostics . -

Tay-Sachs Disease Carrier Detection :

The use of sulfated derivatives of 4-methylumbelliferyl substrates allowed for precise differentiation between carriers and non-carriers of Tay-Sachs disease, demonstrating less than 2% activity in affected individuals compared to healthy controls .

Research Findings

Recent studies have expanded the understanding of the biological activity of this compound beyond simple enzymatic assays. For example:

- Selectivity for GCase Activity : Research indicated that certain derivatives of this compound selectively activate glucocerebrosidase (GCase), which is crucial for therapies targeting Gaucher disease. These compounds demonstrated a lack of inhibitory effects on related glucosidases, suggesting potential therapeutic applications .

- Role in Cancer Research : Investigations into the effects of sulfatases on cancer cell behavior have shown that downregulation of specific sulfatases can significantly inhibit cancer cell proliferation and metastasis, suggesting that the pathways involving compounds like 4-MU-β-GalNAc-6S could be targeted for therapeutic intervention .

Q & A

Q. What are the primary applications of this compound in enzymatic assays, and how is its fluorogenic property utilized?

This compound is a fluorogenic substrate for enzymes like lysosomal N-acetylglucosamine-6-sulphate sulphatase (GNS) and galactosidase-6-sulfatase . Upon enzymatic cleavage, the 4-methylumbelliferyl (4-MU) group releases a fluorescent signal (excitation/emission ~365/450 nm), enabling real-time quantification of enzyme activity . It is critical for studying lysosomal storage disorders (e.g., Sanfilippo syndrome) and enzyme kinetics. Methodologically, assays are conducted in buffered solutions (pH 4.5–5.5) with controlled temperature (37°C), and fluorescence is measured using a microplate reader calibrated with 4-MU standards .

Q. How should researchers characterize the purity and structural integrity of this compound?

- HPLC : Use reverse-phase C18 columns with UV detection (316 nm) to assess purity (>95% by area) .

- Mass Spectrometry (MS) : Confirm molecular weight (expected m/z: 481.41 for sodium salt derivatives) .

- NMR : Verify sulfation at the 6-position and β-anomeric configuration via H and C spectra, particularly comparing glycosidic proton shifts (δ ~4.8–5.2 ppm) .

Q. What are the optimal storage conditions to ensure stability?

Store lyophilized powder below -20°C in airtight, light-protected containers. Reconstituted solutions in DMSO or aqueous buffers (pH 7.0) should be aliquoted and stored at -80°C to prevent hydrolysis of the sulfate group. Avoid freeze-thaw cycles, as repeated cycles degrade fluorescence intensity by >20% .

Advanced Research Questions

Q. How can reaction conditions be optimized for kinetic studies of sulfatase activity?

- Substrate Saturation : Test concentrations from 0.01–5 mM to determine (e.g., reported for similar sulfatases: 0.041–0.15 mM) .

- Inhibition Controls : Include 10 mM sodium phosphate (competitive inhibitor of sulfatases) to validate specificity .

- Temperature/pH Profiling : Conduct assays across pH 4.0–6.5 and 25–45°C to identify optimal activity, noting that sulfatases often exhibit maximal activity at pH 5.0 and 37°C .

Q. How can researchers differentiate its activity from structurally similar substrates (e.g., α-anomers or non-sulfated derivatives)?

- Anomer Specificity : Use α-anomer controls (e.g., 4-Methylumbelliferyl-α-D-glucopyranoside, CAS 38597-12-5) to confirm β-specificity via fluorescence assays .

- Sulfation Dependency : Compare activity with non-sulfated analogs (e.g., 4-Methylumbelliferyl β-D-galactopyranoside, CAS 6160-78-7). A >90% reduction in fluorescence indicates sulfation is critical for enzyme recognition .

Q. What synthetic strategies are used to confirm the sulfation pattern in this compound?

- Chemical Synthesis : Sulfation is introduced via tert-butyldiphenylsilyl (TBDPS) protection of the 6-OH group, followed by sulfur trioxide-triethylamine complex treatment. Deprotection with tetrabutylammonium fluoride yields the sulfate derivative .

- Enzymatic Validation : Post-synthesis, treat with arylsulfatase; complete loss of fluorescence confirms correct sulfation .

Q. How can researchers resolve contradictions in fluorescence data (e.g., low signal in lysosomal assays)?

- Interference Checks : Test for quenching agents (e.g., detergents like SDS) or competing substrates (e.g., endogenous sulfated glycosaminoglycans) .

- Enzyme Source : Use recombinant enzymes (vs. crude lysosomal extracts) to minimize contaminating hydrolases.

- Fluorescence Calibration : Normalize signals using internal standards (e.g., 4-MU at 0.1–10 µM) to account for instrument variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.